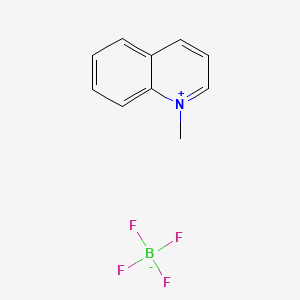

1-Methylquinolinium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.

Preparation Methods

1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .

Chemical Reactions Analysis

Photooxygenation via Outer Sphere Electron Transfer

NMQ⁺BF₄⁻ facilitates electron-transfer-initiated photooxygenations of sulfur-containing substrates like 5H,7H-dibenzo[b,g] dithiocin (1) and 1,5-dithiacyclooctane (2). Key characteristics include:

-

Diffusion-limited quenching rates (kq≈109M−1s−1) by sulfides .

-

Sulfide radical cation formation , confirmed via laser flash photolysis, which reacts with molecular oxygen to yield hydroperoxysulfonium ylides .

-

Product divergence from singlet oxygen pathways , supporting an outer-sphere ET mechanism where NMQ⁺BF₄⁻ acts as a one-electron oxidizer without covalent bonding .

Table 1: Reaction Parameters for CMQT-DHLA Derivatization

| Parameter | Studied Range | Optimal Value |

|---|---|---|

| DHLA : CMQT molar ratio | 1:1 – 1:5 | 1:5 |

| pH of reaction medium | 4.5 – 10 | 6.0 |

| Reduction temperature | 60°C (0–15 min) | 60°C (6 min) |

-

UV-Vis spectral analysis shows a distinct absorbance peak at λ=348nm, enabling quantitative determination of DHLA .

-

Chromatographic applications allow detection of α-lipoic acid in pharmaceuticals (e.g., Revitanerv) with <0.5% error .

Mechanistic Insights from Comparative Studies

Comparisons with methylene blue and pyrylium cation sensitizers highlight NMQ⁺BF₄⁻’s unique behavior:

-

No singlet oxygen involvement , unlike methylene blue, confirmed by product analysis and singlet oxygen quenching studies .

-

Exergonic ET thermodynamics (ΔGET<0) for sulfide oxidation, validated through redox potential calculations .

These studies establish NMQ⁺BF₄⁻ as a versatile reagent in ET-driven transformations and analytical chemistry, with applications ranging from organic synthesis to pharmaceutical quality control.

Scientific Research Applications

Derivatization Reagent

CMQT is frequently employed as a derivatization reagent to enhance the detection and separation of certain molecules using chromatography techniques . Derivatization involves chemically modifying a compound to introduce a chromophore or fluorophore, which improves its detectability by UV-Vis or fluorescence detectors .

Spectrophotometric Assay of α-Lipoic Acid: CMQT reacts with the reduced form of α-lipoic acid (LA), also known as dihydrolipoic acid (DHLA), and the resulting product can be measured spectrophotometrically at a wavelength of 348 nm . The reaction between LA and CMQT can be used as a precolumn derivatization step in chromatographic determination of lipoic acid . The Lambert-Beer law is followed within a concentration range of 1–10 μmol/L .

Determination of Cysteine and Methionine: CMQT is used in the derivatization of cysteine (Cys) to form cysteine-2-chloro-1-methylquinolinium tetrafluoroborate (Cys-CMQT) . Similarly, it is used with methionine to form methionine-o-phthaldialdehyde-N-acetylcysteine (Met-OPA-NAC) derivatives . These derivatives are then analyzed to determine the content of sulfur amino acids in samples .

Analysis of Thiosulfate: CMQT is used as a derivatization reagent in reverse-phase liquid chromatography for determining thiosulfate levels in urine . This method has been applied in studies examining thiosulfate levels in prostate cancer patients .

Determination of Homocysteine: CMQT can be used in an ultra-high performance liquid chromatography tandem mass spectrometry method for determining homocysteine (HCY) in human plasma . The HCY is derivatized with 2-chloro-1-methylquinolinium tetrafluoroborate and isolated using solid-phase extraction .

Other Applications

Mechanism of Action

The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:

2-Chloro-1-Methylquinolinium Tetrafluoroborate: This compound is used as an intermediate in the synthesis of this compound and has similar chemical properties.

2-Methoxy-1-Methylquinolinium Tetrafluoroborate: This derivative is used as a selective tag for biologically relevant thiols and has enhanced fluorescent properties compared to this compound.

1-Methyl-8-Nitro-2-Quinolone: This compound exhibits high reactivity due to steric repulsion between substituents, making it useful in nucleophilic addition reactions.

The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.

Properties

CAS No. |

14729-72-7 |

|---|---|

Molecular Formula |

C10H10BF4N |

Molecular Weight |

231.00 g/mol |

IUPAC Name |

1-methylquinolin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1 |

InChI Key |

KXABLYLMNPIGLG-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21 |

Related CAS |

21979-19-1 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.